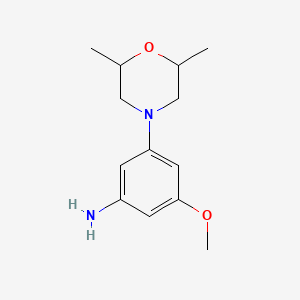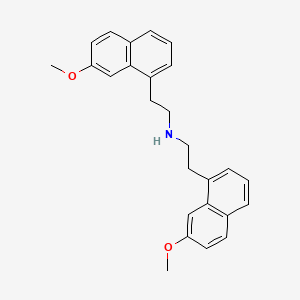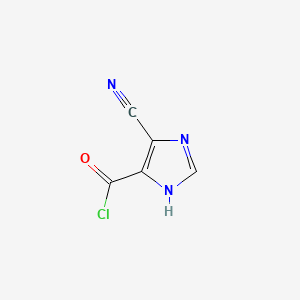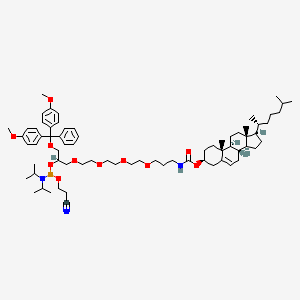
2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisalicylsäure ist eine Verbindung mit Eigenschaften, die denen der Salicylsäure ähneln. Salicylsäure, eine bekannte phenolische Verbindung, wird aufgrund ihrer entzündungshemmenden, analgetischen und keratolytischen Eigenschaften in verschiedenen Bereichen wie Medizin, Landwirtschaft und Kosmetik eingesetzt .
Wissenschaftliche Forschungsanwendungen
Trisalicylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Safety and Hazards
The compound is classified under GHS07, GHS08, and GHS09 hazard pictograms . It has hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .
Wirkmechanismus
Der Wirkungsmechanismus von Trisalicylsäure beinhaltet die Hemmung von Cyclooxygenase-Enzymen (COX-1 und COX-2), was zu einer Abnahme der Produktion von Prostaglandinen und Thromboxanen führt . Diese Hemmung führt zu ihren entzündungshemmenden und analgetischen Wirkungen. Darüber hinaus interagiert sie mit verschiedenen molekularen Zielstrukturen und Signalwegen, die an Entzündungen und Stoffwechselprozessen beteiligt sind .
Biochemische Analyse
Biochemical Properties
It is known to share similar properties with salicylic acid . Salicylic acid is known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in plant growth, environmental stress responses, and defense against pathogens .
Cellular Effects
The cellular effects of Tri-Salicylic Acid are yet to be fully explored. Salicylic acid, a compound with similar properties, is known to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Salicylic acid, a similar compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The solubility and thermodynamic dissociation constant of salicylic acid, a similar compound, have been studied at various temperatures .
Dosage Effects in Animal Models
The dosage effects of Tri-Salicylic Acid in animal models are not well-documented. Salicylates, a group of compounds related to salicylic acid, have been studied in animals. The recommended dosage for anti-inflammatory or analgesic effect is 10 to 25 mg/kg per day for dogs and 10 to 20 mg/kg per day for cats .
Metabolic Pathways
Salicylic acid, a similar compound, is known to be produced via two distinct metabolic processes, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways .
Transport and Distribution
Salicylic acid, a similar compound, is known to be mobile and can be transported within the plant, mainly via the phloem .
Subcellular Localization
Salicylic acid, a similar compound, is known to undergo several modifications to carry out its specific functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trisalicylsäure kann durch Veresterung von Salicylsäure mit Essigsäureanhydrid in Gegenwart eines starken Säurekatalysators wie Schwefelsäure oder Phosphorsäure erfolgen . Die Reaktion beinhaltet das Erhitzen des Gemisches auf etwa 70-80 °C für 15 Minuten, gefolgt von Abkühlen und Kristallisation, um das Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Trisalicylsäure folgt ähnlichen Methoden wie die für Salicylsäurederivate. Der Prozess beinhaltet typischerweise großtechnische Veresterungsreaktionen, gefolgt von Reinigungsschritten wie Umkristallisation und Filtration, um eine hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Trisalicylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in Hydroxyderivate umwandeln.
Substitution: Sie kann elektrophilen aromatischen Substitutionsreaktionen wie Nitrierung und Halogenierung unterliegen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung werden üblicherweise eingesetzt.
Hauptprodukte, die gebildet werden
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Salicylsäure: Eine bekannte Verbindung mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.
Acetylsalicylsäure (Aspirin): Wird weit verbreitet als Analgetikum und Entzündungshemmer eingesetzt.
Methylsalicylat: Wird als Geschmacksstoff und in topischen Analgetika verwendet.
Einzigartigkeit
Ihre spezifische molekulare Struktur und ihre Eigenschaften machen sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen .
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWLQBUBZFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728162 |
Source


|
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-17-5 |
Source


|
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)


